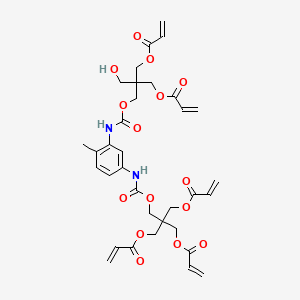
2-((Acryloyloxy)methyl)-2-((((3-(((2,2-bis((acryloyloxy)methyl)-3-hydroxypropoxy)carbonyl)amino)tolyl)carbamoyl)oxy)methyl)propane-1,3-diyl diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-694-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of EINECS 288-694-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
EINECS 288-694-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
EINECS 288-694-3 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrial applications include its use in the production of various chemical products .
Mechanism of Action
The mechanism of action of EINECS 288-694-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is still under investigation, with ongoing research aimed at elucidating the precise molecular pathways involved .
Comparison with Similar Compounds
EINECS 288-694-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or similar applications. The comparison helps in understanding the distinct properties and advantages of EINECS 288-694-3 over other compounds .
Properties
CAS No. |
85865-94-7 |
|---|---|
Molecular Formula |
C34H40N2O15 |
Molecular Weight |
716.7 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-[[2-methyl-5-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxypropyl] prop-2-enoate |
InChI |
InChI=1S/C34H40N2O15/c1-7-26(38)45-16-33(15-37,17-46-27(39)8-2)18-50-32(44)36-25-14-24(13-12-23(25)6)35-31(43)51-22-34(19-47-28(40)9-3,20-48-29(41)10-4)21-49-30(42)11-5/h7-14,37H,1-5,15-22H2,6H3,(H,35,43)(H,36,44) |
InChI Key |
OVDTUUZAGSBBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


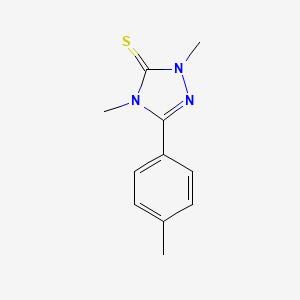

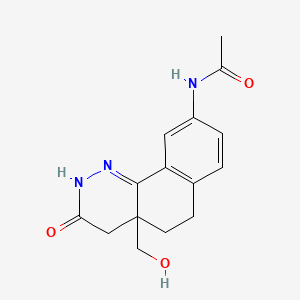
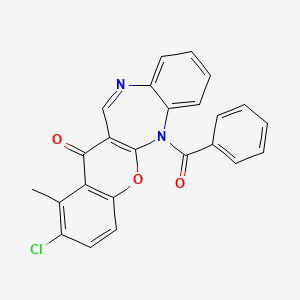
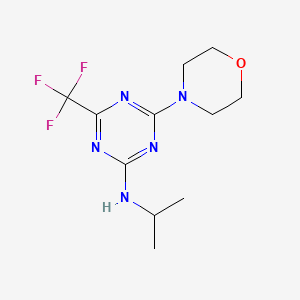
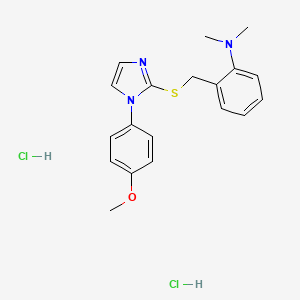
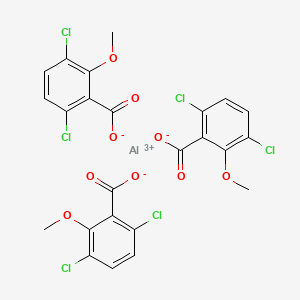
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
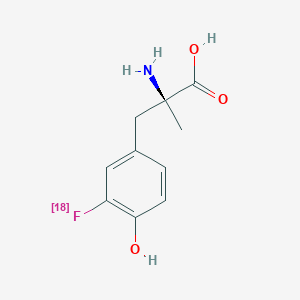
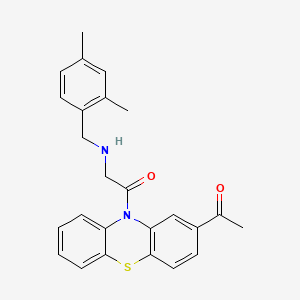
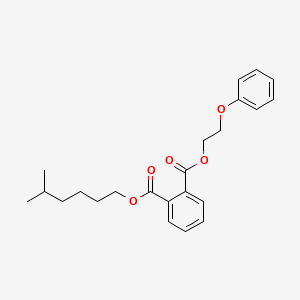
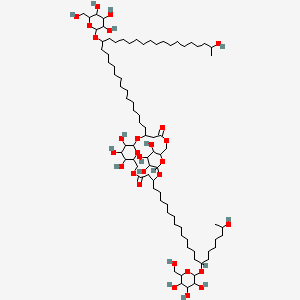
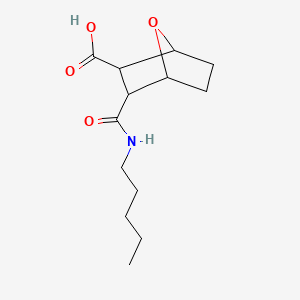
![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
